
Fmoc-Agb(Pbf,Boc)
Übersicht
Beschreibung
Fmoc-Agb(Pbf,Boc) is a complex molecule used in peptide synthesis . It is a Fmoc-protected amino acid derivative that can be used to create arginine-containing peptides . The Fmoc group is one of the most widely used N-protection groups in solid- and solution-phase synthesis .
Synthesis Analysis
Fmoc solid-phase peptide synthesis (SPPS) is the method of choice for peptide synthesis . Fmoc-Agb(Pbf,Boc) can be used in exactly the same manner as Fmoc-Arg(Pbf)-OH . The synthesis of some peptide sequences can be problematic due to the chemical nature of some amino acids and the many steps and chemical compounds involved .Molecular Structure Analysis
The molecular weight of Fmoc-Agb(Pbf,Boc) is 734.87 g/mol . The IUPAC name is (2S)-4- [ ( (E)- [ (tert-butoxycarbonyl)amino] { [ (2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-yl)sulfonyl]imino}methyl)amino]-2- { [ (9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid .Chemical Reactions Analysis
The synthesis of Fmoc-Agb(Pbf,Boc) involves multiple steps: deprotection of the N-terminal of the growing peptide chain, activation of the incoming amino acid C-terminal by a coupling agent, and coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain .Physical And Chemical Properties Analysis
Fmoc-Agb(Pbf,Boc) is a white powder with a melting point greater than 63°C . It should be stored at temperatures less than or equal to -4°C .Wissenschaftliche Forschungsanwendungen
Peptide Synthesis and Modification
Minimizing Alkylation in Peptide Synthesis : Fmoc-Agb(Pbf,Boc) plays a role in peptide synthesis, particularly in minimizing tryptophan alkylation. The combination of Trp(Boc) and Arg(Pbf) results in extremely low levels of Trp alkylation during TFA treatment of the peptide-resin in the absence of scavengers (Fields & Fields, 1993).
Peptide α-Thioesters Synthesis : Fmoc-Agb(Pbf,Boc) is instrumental in the synthesis of peptide α-thioesters, crucial for convergent protein synthesis strategies such as native chemical ligation (Mende & Seitz, 2011).
Conversion to C-terminal Esters : This compound is used in converting peptides on resins to C-terminal esters, with the protection groups such as N-Boc and Pbf remaining intact under mild conditions (Turner, Weber, & Lokey, 2010).
Orthogonal Building Blocks in Peptide Synthesis : Novel aryl boronate ester-based amino acids, compatible with Fmoc strategy and orthogonal to Boc, tBu, Pbf, are utilized in the synthesis of various peptidomimetics (Liu et al., 2017).
Hydrogelation and Self-Assembly : Fmoc-tripeptides, including Fmoc-Agb(Pbf,Boc), demonstrate significant differences in self-assembly properties, influencing the modulus and anisotropy of hydrogels (Cheng et al., 2010).
Enhanced Peptide Synthesis Techniques
Improving Solid-Phase Peptide Synthesis : Fmoc-Agb(Pbf,Boc) is utilized to improve the efficiency of solid-phase peptide synthesis, especially in the context of cyclic RGD peptides and challenging sterically hindered amino acids (Yamada et al., 2012), (Roodbeen et al., 2012).
Environmental Considerations in SPPS : The compound is part of a green Fmoc removal protocol in solid-phase peptide synthesis (SPPS), reducing environmental impacts while synthesizing peptide-based drugs (Přibylka, Krchňák, & Schütznerová, 2020).
Novel Applications and Synthesis Methods
Amine-Terminated Monolayers : Fmoc-Agb(Pbf,Boc) derivatives are used in the preparation and coupling of amine-terminated monolayers on carbon, impacting surface chemistry and material science (Lee et al., 2015).
Synthesis of N-Fmoc-Amino Diazoketones : The compound is integral in the synthesis of N-Fmoc-amino diazoketones from α-amino acids, demonstrating compatibility with various side-chain protecting groups (Siciliano et al., 2012).
Peptide Nucleic Acid Monomers : It aids in the synthesis of Fmoc/Boc-protected peptide nucleic acid monomers, offering a solution to solubility issues encountered in solid-phase synthesis (Browne, Langford, & Abbott, 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The field of peptide synthesis is continually advancing. For instance, a novel Fmoc deprotection method using hydrogenolysis under mildly acidic conditions has been reported . This new method is valuable for Fmoc deprotection in the synthesis of complex peptides that contain highly reactive electrophiles .
Eigenschaften
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[[[(2-methylpropan-2-yl)oxycarbonylamino]-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H46N4O9S/c1-21-22(2)32(23(3)28-19-38(7,8)50-31(21)28)52(47,48)42-34(41-36(46)51-37(4,5)6)39-18-17-30(33(43)44)40-35(45)49-20-29-26-15-11-9-13-24(26)25-14-10-12-16-27(25)29/h9-16,29-30H,17-20H2,1-8H3,(H,40,45)(H,43,44)(H2,39,41,42,46)/t30-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVFDVTWTKHJQZ-PMERELPUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H46N4O9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
734.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







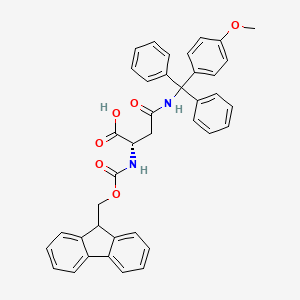
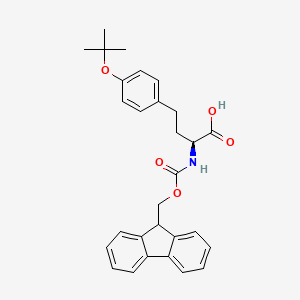
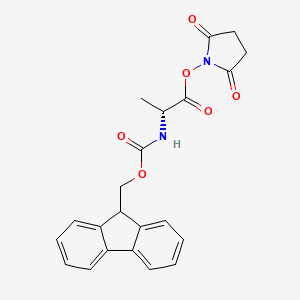

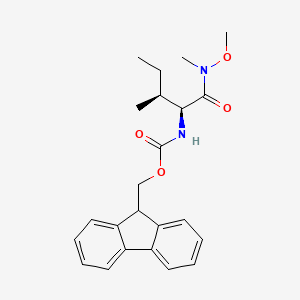

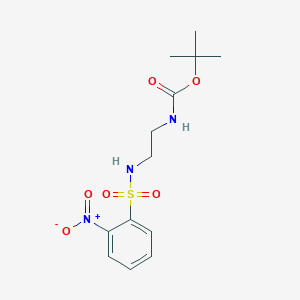
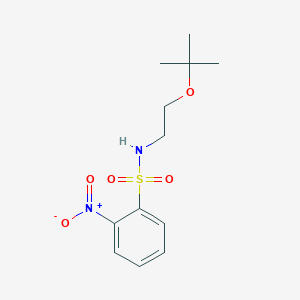
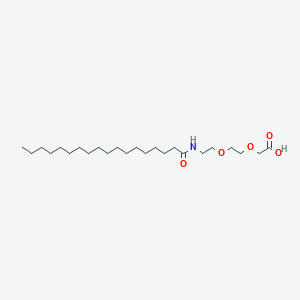
![Amino-PEG(4)-[PEG(12)-OMe]3](/img/structure/B6363003.png)